molecular formula C16H21N5OS B5753131 N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5753131
M. Wt: 331.4 g/mol
InChI Key: XQBDEVJNHQADFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of thioacetamide derivatives and is known for its ability to inhibit histone acetyltransferases (HATs).

Mechanism of Action

N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide inhibits HATs by binding to the acetyl-CoA binding site of the enzyme. This prevents the acetylation of histones, leading to altered gene expression and chromatin structure. N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to selectively inhibit the activity of p300/CBP-associated factor (PCAF), a member of the HAT family that is involved in various cellular processes, including DNA repair, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neurodegenerative disorders, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to improve cognitive function and reduce neuroinflammation. In inflammation, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to decrease the production of pro-inflammatory cytokines, leading to reduced inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for HATs. N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have low toxicity and is well tolerated in vivo. However, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has some limitations, including its poor solubility in water, which can limit its use in some assays. Additionally, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can inhibit other enzymes, such as histone deacetylases (HDACs), at high concentrations, leading to off-target effects.

Future Directions

For the use of N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide include the development of analogs with improved potency and selectivity, combination with other inhibitors, and combination with other therapies.

Synthesis Methods

The synthesis of N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 1-phenyl-1H-tetrazol-5-thiol with cycloheptylbromide in the presence of potassium carbonate. The resulting compound is then reacted with chloroacetyl chloride to obtain N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been widely used in scientific research as a potent inhibitor of HATs. HATs are enzymes that acetylate histones, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HATs by N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.

properties

IUPAC Name

N-cycloheptyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c22-15(17-13-8-4-1-2-5-9-13)12-23-16-18-19-20-21(16)14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBDEVJNHQADFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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